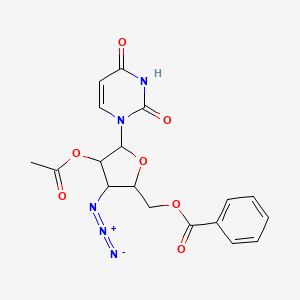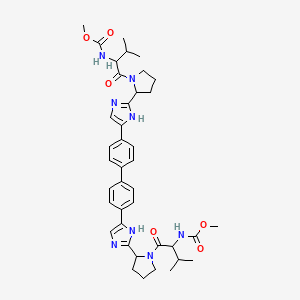
zinc;ethylbenzene;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;ethylbenzene;iodide is a compound that combines zinc, ethylbenzene, and iodide. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethylbenzene is an aromatic hydrocarbon used in the production of styrene, and iodide is a halogen ion known for its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;ethylbenzene;iodide typically involves the reaction of zinc iodide with ethylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent and then add ethylbenzene. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Zinc;ethylbenzene;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and ethylbenzene derivatives.
Reduction: Reduction reactions can convert the iodide ion to elemental iodine.
Substitution: The iodide ion can be substituted with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethylbenzene derivatives, and various substituted iodides. These products have significant industrial and research applications .
科学研究应用
Zinc;ethylbenzene;iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of polymers, coatings, and batteries .
作用机制
The mechanism of action of zinc;ethylbenzene;iodide involves the interaction of its components with various molecular targets. Zinc ions can interact with enzymes and proteins, modulating their activity. Ethylbenzene can participate in aromatic interactions, while iodide ions can engage in redox reactions. These interactions collectively contribute to the compound’s effects in different applications .
相似化合物的比较
Similar Compounds
Similar compounds include zinc chloride, ethylbenzene bromide, and zinc bromide. These compounds share some properties with zinc;ethylbenzene;iodide but differ in their reactivity and applications .
Uniqueness
This compound is unique due to the combination of zinc, ethylbenzene, and iodide, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
分子式 |
C8H9IZn |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
zinc;ethylbenzene;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WMVIAIANRSYFMN-UHFFFAOYSA-M |
规范 SMILES |
CCC1=CC=[C-]C=C1.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)








![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
